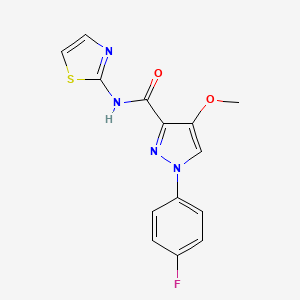

1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4-methoxy-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN4O2S/c1-21-11-8-19(10-4-2-9(15)3-5-10)18-12(11)13(20)17-14-16-6-7-22-14/h2-8H,1H3,(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPQOWCGQFWWPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NC2=NC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.

Coupling Reactions: The final step involves coupling the synthesized pyrazole, fluorophenyl, and thiazole intermediates under suitable conditions, often using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Pyrazole Core Formation

The pyrazole ring is typically synthesized via condensation reactions. A common method involves:

-

Hydrazones and α-bromo ketones : Reaction of substituted acetophenones with diethyl oxalate and potassium t-butoxide in THF yields ethyl 2,4-dioxo-4-arylbutanoates. These intermediates react with phenylhydrazine to form pyrazole derivatives .

-

Reduction and oxidation : Pyrazole derivatives undergo reduction (e.g., LiAlH₄ in THF) to produce methanols, followed by oxidation with 2-iodoxybenzoic acid (IBX) in DMSO to generate aldehydes. Aldehydes are converted to nitriles using liquid NH₃ and iodine .

Thiazole Ring Formation

The thiazole moiety is synthesized via:

-

Dithiocarbamate cyclization : Reaction of 3,4-dichloroaniline with carbon disulfide and potassium hydroxide forms a dithiocarbamate intermediate, which cyclizes with bromine to yield the thiazole ring .

-

Cyclocondensation : Carbothioamide intermediates (formed from nitriles and H₂S) react with substituted phenacyl bromides in ethanol under reflux to form thiazole derivatives .

Coupling Pyrazole and Thiazole Moieties

The final compound is assembled by coupling the pyrazole core with the thiazole ring. This involves:

-

Carbothioamide formation : Pyrazole-3-carbonitriles react with H₂S in pyridine to form carbothioamides .

-

Thiazole ring integration : Cyclocondensation of carbothioamides with phenacyl bromides in ethanol yields the target compound .

Reaction Conditions and Critical Steps

Experimental Data and Yields

Table 1: Representative Synthesis Outcomes

Spectroscopic and Analytical Data

-

1H NMR : Pyrazole C4 and thiazole C5 protons appear as singlets (e.g., δ 7.17 and 7.42 for compound 10j ). Fluorine coupling is observed in aromatic regions .

-

13C NMR : C–F coupling patterns confirm substituent positions (e.g., δ 163.70 for C4″ in 10j ) .

-

HRMS : Confirms molecular weight (e.g., m/z = 432.0738 for 10j ) .

Challenges and Optimization

-

Purity control : Reactions require careful solvent selection (e.g., THF, DMSO) and purification methods (recrystallization, chromatography) .

-

Yield optimization : Oxidation steps (e.g., IBX) and cyclization reactions are yield-critical and depend on precise stoichiometric control .

Biological and Functional Relevance

While the synthesis focuses on chemical reactivity, the compound’s structural features (fluorophenyl, thiazole) suggest potential applications in medicinal chemistry, particularly for targeting enzymes or receptors involved in inflammation or neurodegenerative diseases .

This synthesis highlights the interplay of pyrazole and thiazole chemistry, emphasizing the importance of multi-step optimization and precise reaction control. Further studies on mechanistic details and biological interactions are warranted.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole-containing compounds, including derivatives of pyrazole, as anticancer agents. Thiazole moieties have been linked to various biological activities, including anti-breast cancer efficacy. For instance, thiazole-pyridine hybrids have shown promising results against multiple cancer cell lines, such as PC3 and MCF-7, with one compound exhibiting an IC50 value of 5.71 μM, outperforming standard treatments like 5-fluorouracil . The structural diversity offered by incorporating thiazoles into pyrazole frameworks enhances their anticancer properties.

Anticonvulsant Properties

The compound has also been investigated for its anticonvulsant effects. Thiazole derivatives have demonstrated significant activity in various seizure models. For example, certain thiazole-linked compounds showed high efficacy in the electroshock seizure test, indicating their potential as therapeutic agents for epilepsy . The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring can enhance anticonvulsant activity, making this compound a candidate for further research in this area.

Antimicrobial Activity

Thiazole derivatives are recognized for their antimicrobial properties. Recent investigations into thiazole-integrated compounds have reported effective inhibition of both Gram-positive and Gram-negative bacteria. The presence of specific functional groups has been shown to increase antimicrobial activity significantly . This suggests that 1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide could be explored as a lead compound in developing new antibiotics.

Synthetic Strategies and Multicomponent Reactions

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide can be achieved through various synthetic routes involving multicomponent reactions (MCRs). MCRs are advantageous in medicinal chemistry as they allow for the rapid assembly of complex molecules from simpler precursors. This approach not only streamlines the synthesis process but also facilitates the exploration of structure-activity relationships by enabling the introduction of diverse substituents onto the pyrazole and thiazole frameworks .

Table: Summary of Biological Activities and Findings

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Research Findings and Implications

Structural Insights

- Thiazole Position: Thiazol-2-yl (target) vs.

- Halogen Effects : Fluorine in the target compound reduces metabolic oxidation compared to chlorine in ’s analog, improving pharmacokinetics .

- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (target, Z899051432) exhibit better membrane permeability than carboxylic acids () .

Biological Activity

1-(4-Fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on its anticancer and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process that combines pyrazole and thiazole moieties. A notable method includes the cyclocondensation of 4-methoxybenzaldehyde with thiosemicarbazide, leading to the formation of thiazolyl-pyrazole derivatives. The final compound exhibits a complex structure characterized by various intermolecular interactions, including hydrogen bonding, which contributes to its stability and biological activity .

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit promising anticancer properties. For instance:

- Cell Line Studies : Compounds derived from pyrazole have shown significant cytotoxicity against various cancer cell lines. For example, derivatives have been reported to inhibit cancer cell growth with IC50 values ranging from 0.01 µM to 49.85 µM, indicating potent anticancer activity .

- Mechanism of Action : Some derivatives have been identified as inhibitors of key proteins involved in cancer progression, such as Aurora-A kinase and CDK2, which are critical for cell cycle regulation. Inhibition of these kinases leads to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial properties of related pyrazole compounds have also been investigated:

- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited strong antimicrobial activity against pathogens like Staphylococcus aureus, with MIC values as low as 0.22 μg/mL. This suggests that the compound could be effective in treating bacterial infections .

- Synergistic Effects : Some studies have indicated that these compounds can enhance the efficacy of existing antibiotics, demonstrating synergistic effects when combined with drugs like ciprofloxacin .

Comparative Analysis of Biological Activities

Case Studies

- Study on Pyrazole Derivatives : A study evaluated a series of pyrazole derivatives for their anticancer potential against multiple cell lines, revealing that modifications in the structure significantly influenced their biological activity .

- Synergistic Antimicrobial Study : Another research focused on the antimicrobial effects of thiazole-pyrazole hybrids in combination with traditional antibiotics, highlighting their potential as multi-target agents against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-4-methoxy-N-(thiazol-2-yl)-1H-pyrazole-3-carboxamide, and what challenges arise during purification?

Methodological Answer: The synthesis typically involves:

Condensation reactions : Reacting 4-fluorophenyl hydrazine with a β-keto ester to form the pyrazole core.

Functionalization : Methoxylation at the 4-position via nucleophilic substitution (e.g., using methyl iodide under basic conditions).

Carboxamide coupling : A thiazol-2-amine is coupled to the pyrazole-3-carboxylic acid intermediate using coupling agents like EDCI/HOBt .

Challenges :

Q. How can structural characterization be performed to confirm the identity of this compound?

Methodological Answer: Use a multi-technique approach:

Advanced Research Questions

Q. How can researchers address contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer: Contradictions often stem from:

- Assay conditions : Varying pH or solvent (e.g., DMSO concentration >1% may inhibit enzymes). Standardize protocols using PBS buffer (pH 7.4) and ≤0.5% DMSO .

- Target specificity : Perform counter-screens against related enzymes (e.g., kinase panels) to rule off-target effects .

- Data normalization : Use internal controls (e.g., staurosporine for kinase assays) to minimize batch variability .

Q. What computational strategies are effective for predicting binding modes of this compound with protein targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina with AMBER force fields to simulate interactions. The fluorophenyl group often occupies hydrophobic pockets, while the thiazole forms hydrogen bonds with catalytic residues .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .

- Fragment-based design : Replace the methoxy group with bulkier substituents (e.g., isopropyl) to enhance affinity, guided by in silico screening .

Q. How can crystallization challenges (e.g., poor crystal growth) be resolved for X-ray diffraction studies?

Methodological Answer:

- Solvent optimization : Test mixed solvents (e.g., chloroform/methanol 9:1) to improve nucleation .

- Temperature gradients : Slow cooling from 40°C to 4°C over 48 hours enhances lattice formation .

- Additives : Add 5% v/v dimethyl sulfoxide (DMSO) to reduce surface tension and promote larger crystals .

Q. What strategies improve selectivity in structure-activity relationship (SAR) studies for pyrazole-thiazole hybrids?

Methodological Answer:

- Bioisosteric replacement : Swap the thiazole with oxazole to reduce cytotoxicity while retaining activity .

- Substituent scanning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-fluorophenyl position to enhance target engagement .

- Pharmacophore modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., thiazole N) and hydrophobic regions .

Data Analysis and Experimental Design

Q. How should researchers design dose-response experiments to minimize false positives in enzyme inhibition assays?

Methodological Answer:

- Concentration range : Test 0.1–100 µM in triplicate, with 10-point serial dilutions.

- Controls : Include a known inhibitor (e.g., staurosporine) and vehicle-only wells .

- Statistical validation : Apply nonlinear regression (GraphPad Prism) and report IC₅₀ with 95% confidence intervals .

Q. What analytical methods resolve discrepancies in solubility measurements across labs?

Methodological Answer:

- Standardized protocols : Use the shake-flask method in PBS (pH 7.4) at 25°C, equilibrated for 24 hours .

- HPLC quantification : Compare area-under-curve (AUC) against a calibration standard.

- Contradiction resolution : If solubility varies >20%, verify purity (≥95% by LC-MS) and check for polymorphic forms via DSC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.